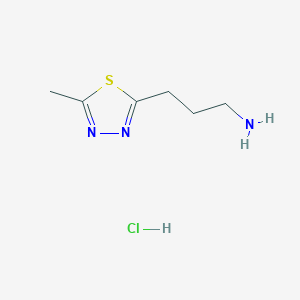

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated for their biological activities. These compounds, particularly those incorporating the 1,3,4-thiadiazole core, displayed significant DNA protective abilities and antimicrobial activities. One compound exhibited notable cytotoxicity against cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).

Potentiometric Sensor Development

Schiff bases featuring the 1,3,4-thiadiazole structure were synthesized to create Nd^3+ ion-selective electrodes. These sensors demonstrated excellent potentiometric characteristics, including a wide working concentration range and low detection limits, along with notable antibacterial activity (Bandi et al., 2013).

Molecular Interaction Analysis

Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized to study their intra- and intermolecular interactions using quantum theory. This research provided insights into non-covalent interactions crucial for molecular stability, showcasing the versatility of the 1,3,4-thiadiazole scaffold in designing compounds with desired physical properties (El-Emam et al., 2020).

Antimicrobial Agent Synthesis

Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activity. This study highlighted the 1,3,4-thiadiazole moiety's potential in developing effective antimicrobial agents (Sah et al., 2014).

Fluorescence Studies

The fluorescence effects of compounds with the 1,3,4-thiadiazole structure were studied, revealing that molecular aggregation and the amino group's position significantly influence fluorescence behavior. This research underscores the compound's utility in developing fluorescent probes for biological and chemical analyses (Matwijczuk et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride, are often associated with antimicrobial activity . These compounds have been shown to exhibit potent antimicrobial effects against various strains of bacteria and fungi .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It has been suggested that these compounds may inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar 1,3,4-thiadiazole derivatives suggest that these compounds may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of targeted cells. This is achieved through the disruption of DNA replication processes . In the case of antimicrobial activity, this leads to the death of the bacterial or fungal cells .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .

Orientations Futures

The future directions for research into “3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods.

Analyse Biochimique

Cellular Effects

Some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including anticancer activity . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some 1,3,4-thiadiazole derivatives have shown promising in vivo antitumor efficacy following intraperitoneal administration .

Propriétés

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.ClH/c1-5-8-9-6(10-5)3-2-4-7;/h2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMIHJZVMCLXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide](/img/structure/B2821379.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821380.png)

![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)

![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)

![3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2821383.png)

![7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2821387.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)

![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)

![N-(4-ethoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2821398.png)

![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)